molecular formula C14H15BrClNO6 B2988325 5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside CAS No. 878495-64-8

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside

Cat. No.: B2988325
CAS No.: 878495-64-8
M. Wt: 408.63
InChI Key: CHRVKCMQIZYLNM-QMVSFRDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly useful in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside involves the reaction of 5-bromo-6-chloroindole with alpha-D-glucopyranosyl chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure higher yields and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-3-indolyl alpha-D-glucopyranoside: Similar in structure but with a different halogen substitution pattern.

    5-Bromo-4-chloro-3-indolyl beta-D-glucopyranoside: Differing in the configuration of the glucopyranoside moiety.

    5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside: Contains a galactopyranoside instead of a glucopyranoside.

Uniqueness

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is unique due to its specific halogen substitution pattern and its alpha-D-glucopyranoside configuration. These features make it particularly suitable for certain enzymatic assays and glycobiology research .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRVKCMQIZYLNM-RGDJUOJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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